N-(2-oxo-2H-chromen-6-yl)nicotinamide
Description
N-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic coumarin derivative featuring a nicotinamide moiety attached to the 6-position of the coumarin core. Coumarins are naturally occurring or synthetic heterocyclic compounds with a 2H-chromen-2-one skeleton, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of nicotinamide (a form of vitamin B3) into the coumarin framework aims to enhance bioactivity, particularly in targeting enzymes like bromodomain-containing protein 4 (BRD4) or modulating NAD+-dependent pathways .
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPGPGOQDGBLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-(2-oxo-2H-chromen-6-yl)nicotinamide with structurally related coumarin derivatives, focusing on synthesis, spectroscopic properties, and inferred bioactivities.
Structural and Functional Group Variations
Key Observations :
- Nicotinamide vs. Sulfonamide: The nicotinamide group introduces a pyridine ring, which may improve membrane permeability compared to bulkier sulfonamide substituents.
- Methoxy and tert-Butyl Modifications : Electron-donating groups (e.g., methoxy in compound 7 ) enhance solubility and metabolic stability, whereas tert-butyl groups (compound 8 ) increase steric bulk, possibly affecting target binding .
Spectroscopic Characterization
- NMR Signatures :
- Mass Spectrometry :
Analytical Detection
- UPLC-MS/MS : Nicotinamide derivatives can be quantified using methods optimized for similar compounds, with detection limits of 0.075–0.600 μg/mL and recovery rates >84% . Sulfonamides and formimidates require tailored gradients due to polarity differences.
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